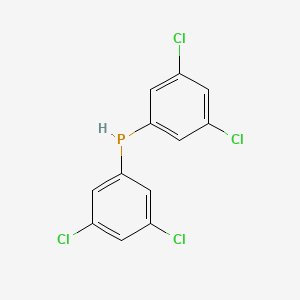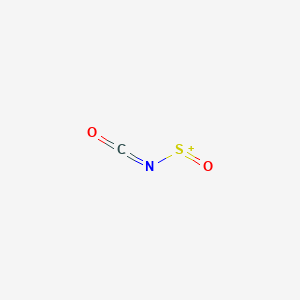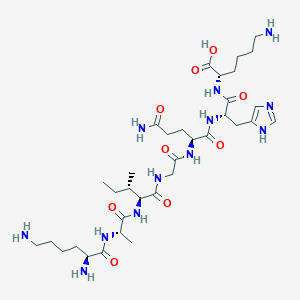![molecular formula C13H24O2 B14198212 2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol CAS No. 838854-21-0](/img/structure/B14198212.png)
2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol is an organic compound with a complex structure that includes a cyclohexene ring and a propanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methylcyclohex-3-en-1-ol with an appropriate alkylating agent under controlled conditions. The reaction typically requires a catalyst and may involve steps such as hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production. Specific details on industrial methods are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides and strong bases are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Applications De Recherche Scientifique
2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-cyclohexen-1-one: Shares a similar cyclohexene structure but differs in functional groups.
3-Methyl-2-cyclohexen-1-ol: Another related compound with a similar backbone but different substituents.
Uniqueness
2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol is unique due to its specific combination of functional groups and structural features. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
838854-21-0 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
2-methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol |
InChI |
InChI=1S/C13H24O2/c1-10-7-5-6-8-12(10)11(2)15-13(3,4)9-14/h5,7,10-12,14H,6,8-9H2,1-4H3 |
Clé InChI |
WKROYGNLMDIQHU-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CCCC1C(C)OC(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14198133.png)
![2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile](/img/structure/B14198136.png)

![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione](/img/structure/B14198150.png)


![2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol](/img/structure/B14198158.png)
![4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B14198166.png)
![4-[(Bromomethyl)(dimethyl)silyl]phenol](/img/structure/B14198170.png)


![Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate](/img/structure/B14198188.png)
![Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate](/img/structure/B14198203.png)
